4-(3-Methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde
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Overview
Description
4-(3-Methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde is a heterocyclic compound that incorporates both pyrazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde typically involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with thiophene derivatives under controlled conditions. One common method is the condensation reaction between 3-methyl-1H-pyrazole-4-carbaldehyde and thiophene-2-carbaldehyde in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the pyrazole and thiophene rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions
Major Products Formed
Oxidation: 4-(3-Methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid.
Reduction: 4-(3-Methyl-1H-pyrazol-4-yl)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-(3-Methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices .
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
4-(3-Methyl-1H-pyrazol-4-yl)benzenesulfonamide: A similar compound with a sulfonamide group instead of a thiophene ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: A boronic acid derivative with a similar pyrazole core
Uniqueness
4-(3-Methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde is unique due to the presence of both pyrazole and thiophene rings, which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C9H8N2OS |
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Molecular Weight |
192.24 g/mol |
IUPAC Name |
4-(5-methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2OS/c1-6-9(3-10-11-6)7-2-8(4-12)13-5-7/h2-5H,1H3,(H,10,11) |
InChI Key |
FRJAWGLWYRJNBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)C2=CSC(=C2)C=O |
Origin of Product |
United States |
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